

Literature review on the biological roles of 2,3-Diaminopropanoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Diaminopropanoic acid
hydrobromide

Cat. No.: B097326

[Get Quote](#)

The Biological Roles of 2,3-Diaminopropanoic Acid: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, plays multifaceted and critical roles across various biological systems. While not a component of primary metabolism in all organisms, it serves as a crucial precursor for the biosynthesis of a range of secondary metabolites, including potent antibiotics, essential siderophores, and formidable neurotoxins. Its unique chemical structure, featuring two amino groups, imparts significant biological activity and makes its derivatives valuable tools for enzyme inhibition and therapeutic development. This technical guide provides a comprehensive review of the biological significance of DAP, detailing its biosynthetic pathways, its function as a natural product building block, its antimicrobial and neurotoxic properties, and its utility in biochemical research as an enzyme inhibitor and a modulator of metabolic pathways.

Introduction

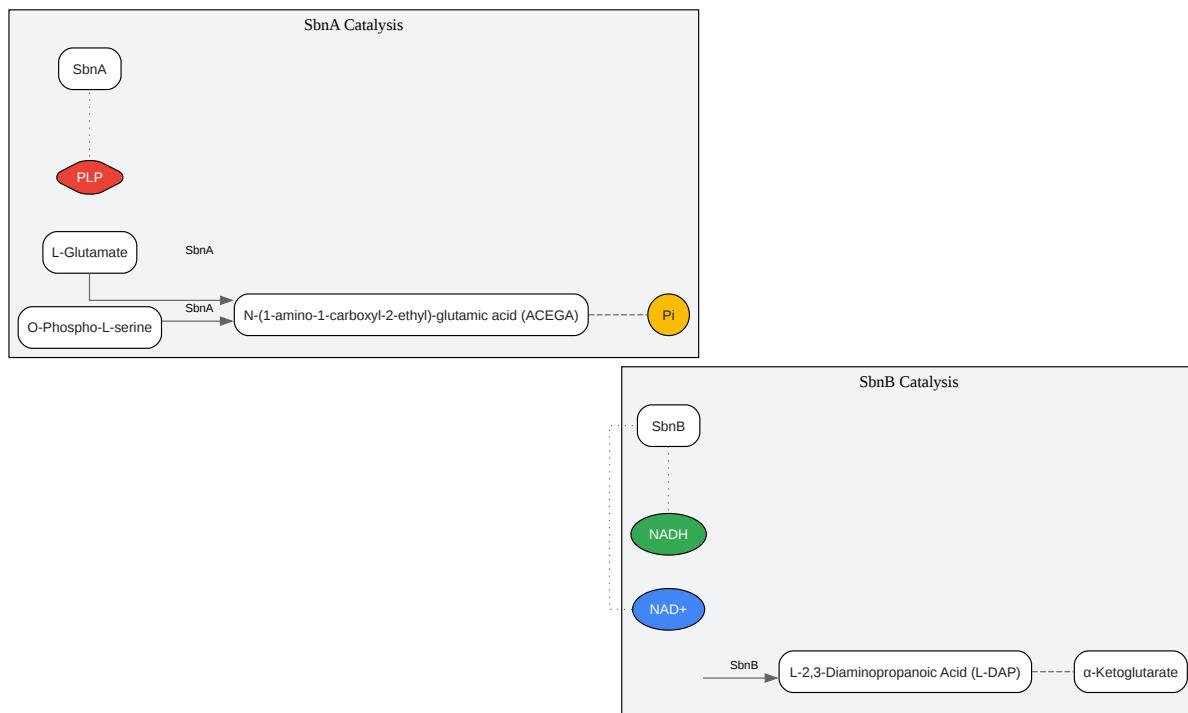
2,3-Diaminopropanoic acid (DAP), also known as β -aminoalanine, is a non-proteinogenic amino acid found in various plants and bacteria.^[1] It exists in both L- and D-enantiomeric

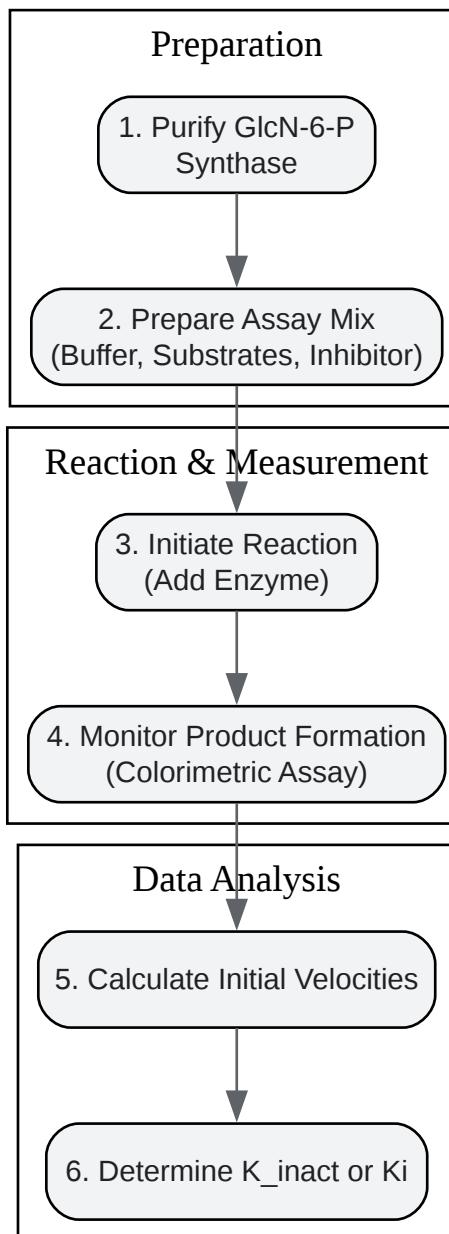
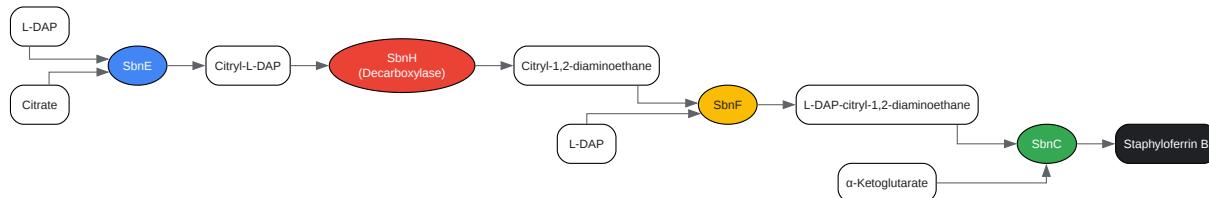
forms, with the L-isomer being the more common precursor in natural product biosynthesis.^[2]^[3] Its structural significance lies in being a key component of several biologically active compounds, including the tuberactinomycin and bleomycin families of antibiotics, the neurotoxin β -N-oxalyl-L- α , β -diaminopropionic acid (β -ODAP) responsible for neurolathyrism, and siderophores like staphyloferrin B.^[4]^[5] Furthermore, synthetic derivatives of DAP have been developed as potent antimicrobial agents and specific enzyme inhibitors, highlighting its potential in drug discovery and development.^[6]^[7] This document serves as a detailed guide to the known biological functions of DAP, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and application.

Biosynthesis of L-2,3-Diaminopropanoic Acid

The biosynthesis of L-DAP has been elucidated in several microorganisms, revealing distinct pathways that utilize primary metabolites.

Serine-based Pathway


In many organisms, L-DAP is derived from L-serine.^[4] This transformation is a pyridoxal phosphate (PLP)-dependent process. The proposed mechanism involves the elimination of the α -hydrogen from serine, retention of both β -hydrogens, and the subsequent addition of ammonia to the C-3 position with retention of configuration.^[4] This proceeds through an aminoacrylate intermediate, a common strategy in PLP-dependent β -replacement reactions.^[4]



O-Phospho-L-serine and L-Glutamate Pathway in *Staphylococcus aureus*

In *Staphylococcus aureus*, L-DAP is a precursor for the siderophore staphyloferrin B and its biosynthesis is encoded by the sbn gene cluster.^[2]^[5] This pathway involves two key enzymes, SbnA and SbnB.

- SbnA, a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).^[2]^[6]
- SbnB then utilizes NAD⁺ to oxidatively hydrolyze ACEGA, yielding L-DAP, α -ketoglutarate, and NADH.^[2]^[3]

This two-step process provides the necessary building block for the non-ribosomal peptide synthetase (NRPS)-independent synthesis of staphyloferrin B.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxicity of β-N-oxalyl-L-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid: novel inactivators of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization of staphyloferrin B biosynthesis in *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review on the biological roles of 2,3-Diaminopropanoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097326#literature-review-on-the-biological-roles-of-2-3-diaminopropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com